Pyridine, 2-(4-nitrobenzylidenamino)-
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Overview
Description
(E)-1-(4-NITROPHENYL)-N-(PYRIDIN-2-YL)METHANIMINE is an organic compound that belongs to the class of imines It is characterized by the presence of a nitrophenyl group and a pyridinyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-NITROPHENYL)-N-(PYRIDIN-2-YL)METHANIMINE typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-aminopyridine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine linkage, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of (E)-1-(4-NITROPHENYL)-N-(PYRIDIN-2-YL)METHANIMINE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through techniques such as column chromatography or crystallization.
Types of Reactions:
Oxidation: (E)-1-(4-NITROPHENYL)-N-(PYRIDIN-2-YL)METHANIMINE can undergo oxidation reactions, particularly at the methanimine linkage, leading to the formation of corresponding oxides.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives
Reduction: Amino derivatives
Substitution: Substituted imines or other functionalized derivatives
Scientific Research Applications
(E)-1-(4-NITROPHENYL)-N-(PYRIDIN-2-YL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-NITROPHENYL)-N-(PYRIDIN-2-YL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyridinyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
(E)-1-(4-NITROPHENYL)-N-(PYRIDIN-2-YL)METHANIMINE can be compared with other similar compounds, such as:
(E)-1-(4-NITROPHENYL)-N-(PYRIDIN-3-YL)METHANIMINE: Similar structure but with the pyridinyl group at a different position.
(E)-1-(4-AMINOPHENYL)-N-(PYRIDIN-2-YL)METHANIMINE: Similar structure but with an amino group instead of a nitro group.
(E)-1-(4-NITROPHENYL)-N-(PYRIDIN-4-YL)METHANIMINE: Similar structure but with the pyridinyl group at another different position.
The uniqueness of (E)-1-(4-NITROPHENYL)-N-(PYRIDIN-2-YL)METHANIMINE lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H9N3O2 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
(E)-1-(4-nitrophenyl)-N-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C12H9N3O2/c16-15(17)11-6-4-10(5-7-11)9-14-12-3-1-2-8-13-12/h1-9H/b14-9+ |
InChI Key |
BFMMXVVVVKDLLR-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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